molecular formula C9H8N4S2 B1204461 [1,3]Dithiolo[4,5-b]quinoxaline-2,2-diamine

[1,3]Dithiolo[4,5-b]quinoxaline-2,2-diamine

Cat. No.: B1204461
M. Wt: 236.3 g/mol
InChI Key: FANJYXWENGYAAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,3]dithiolo[4,5-b]quinoxaline-2,2-diamine is a dithioloquinoxaline that is [1,3]dithiolo[4,5-b]quinoxaline in which both the hydrogens at position 2 are substituted by amino groups.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Derivatives : 1,3-Dithiolo[4,5-b]quinoxaline-2,2-diamine derivatives can be synthesized from α-acetylenic ketones and quinoxaline-2,3-dithiol, producing various 2-acylmethyl and 2-acylmethylene derivatives, which are valuable for further chemical research (Nakhmanovich et al., 1982).

Complexes and Ligands

  • Formation of Dinuclear Rhenium(I) Carbonyl Complexes : Tetrathiafulvalene-substituted 2,3-di(2-pyridyl)quinoxaline ligands can be used to form dinuclear rhenium(I) carbonyl complexes, showcasing the potential of this compound in organometallic chemistry (Li et al., 2011).

Synthesis of Quinoxaline

  • Eco-Friendly Synthesis : Quinoxaline derivatives, important in medicinal chemistry, can be synthesized using 1,3-Dithiolo[4,5-b]quinoxaline-2,2-diamine. Methods like orange juice catalyzed synthesis have been explored for environmentally benign processes (Sheikh et al., 2020).

Model Compounds

  • Model Substances for Molybdenum Cofactor : Cobalt complexes containing 1,3-Dithiolo[4,5-b]quinoxaline derivatives have been synthesized as model substances for the molybdenum cofactor of oxomolybdoenzymes, illustrating its application in bioinorganic chemistry (Bradshaw et al., 2001).

Fluorescent Dyes

  • Application in Fluorescent Disperse Dyes : 1,3-Dithiolo[4,5-b]quinoxaline derivatives have been used in the synthesis of fluorescent disperse dyes, indicating its relevance in materials science and dye chemistry (Phadke & Rangnekar, 2007).

Properties

Molecular Formula

C9H8N4S2

Molecular Weight

236.3 g/mol

IUPAC Name

[1,3]dithiolo[4,5-b]quinoxaline-2,2-diamine

InChI

InChI=1S/C9H8N4S2/c10-9(11)14-7-8(15-9)13-6-4-2-1-3-5(6)12-7/h1-4H,10-11H2

InChI Key

FANJYXWENGYAAP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3C(=N2)SC(S3)(N)N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=N2)SC(S3)(N)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,3]Dithiolo[4,5-b]quinoxaline-2,2-diamine
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[1,3]Dithiolo[4,5-b]quinoxaline-2,2-diamine
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[1,3]Dithiolo[4,5-b]quinoxaline-2,2-diamine
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[1,3]Dithiolo[4,5-b]quinoxaline-2,2-diamine
Reactant of Route 5
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Reactant of Route 6
[1,3]Dithiolo[4,5-b]quinoxaline-2,2-diamine

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